molecular formula C7H7N3S B12583516 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine CAS No. 585528-63-8

5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine

Cat. No.: B12583516
CAS No.: 585528-63-8
M. Wt: 165.22 g/mol
InChI Key: FZPBBBHWNIVEQD-UHFFFAOYSA-N
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Description

Historical Context of Triazolothiazocine Systems in Chemical Research

The study of fused heterocyclic systems containing the 1,2,4-triazole (B32235) ring has a rich history, driven by the diverse biological activities exhibited by these compounds. nih.govnih.gov Research has traditionally focused on the fusion of the 1,2,4-triazole moiety with five- or six-membered rings, such as in the case of the extensively studied uobaghdad.edu.iqacs.orgurfu.rutriazolo[3,4-b] uobaghdad.edu.iqurfu.runih.govthiadiazoles and uobaghdad.edu.iqacs.orgurfu.rutriazolo[3,4-b] uobaghdad.edu.iqurfu.runih.govthiadiazines. acs.orgurfu.runih.gov These scaffolds have been shown to possess a wide range of pharmacological properties. nih.gov

The synthesis of these smaller ring systems often involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with various bifunctional electrophiles. acs.org The exploration into larger, medium-sized rings like the eight-membered thiazocine system represents a more recent and less-traveled path in heterocyclic chemistry. The challenges associated with the synthesis and stabilization of these larger ring systems have historically limited their investigation. However, advancements in synthetic methodologies are gradually opening the door to the exploration of such novel scaffolds. The investigation of sulfur-nitrogen heterocycles has been a topic of interest for over a century due to their unique structures and biological activities. mdpi.comresearchgate.net

Rationale for Academic Investigation into the 5H-Triazolo[3,4-b]thiazocine Scaffold

The academic impetus for investigating the 5H- uobaghdad.edu.iqacs.orgurfu.ruTriazolo[3,4-b] uobaghdad.edu.iqnih.govthiazocine scaffold is multifaceted, stemming from the established importance of its constituent substructures. The 1,2,4-triazole nucleus is a well-known pharmacophore present in a variety of clinically used drugs. nih.gov Its incorporation into a fused ring system often enhances or modulates its biological activity.

The rationale for exploring this specific eight-membered ring system can be summarized as follows:

Novelty and Patentability: The unique structure of the 5H- uobaghdad.edu.iqacs.orgurfu.ruTriazolo[3,4-b] uobaghdad.edu.iqnih.govthiazocine scaffold offers the potential for the discovery of new chemical entities with novel biological activities, providing opportunities for new intellectual property in medicinal chemistry.

Conformational Flexibility: Compared to the more rigid five- and six-membered ring analogues, the eight-membered thiazocine ring introduces a higher degree of conformational flexibility. This flexibility could allow for better interaction with a wider range of biological targets.

Exploration of Structure-Activity Relationships (SAR): The synthesis of derivatives of this scaffold would allow for the systematic study of how the size and nature of the fused ring system influence biological activity when compared to the well-documented triazolothiadiazine and triazolothiadiazole systems.

Potential for Diverse Biological Activities: Given that smaller, related triazole-fused heterocycles exhibit a broad spectrum of activities, it is hypothesized that the 5H- uobaghdad.edu.iqacs.orgurfu.ruTriazolo[3,4-b] uobaghdad.edu.iqnih.govthiazocine system could also possess interesting pharmacological properties.

Classification and Nomenclature of 5H-uobaghdad.edu.iqacs.orgurfu.ruTriazolo[3,4-b]thiazocine Within Heterocyclic Chemistry

5H- uobaghdad.edu.iqacs.orgurfu.ruTriazolo[3,4-b] uobaghdad.edu.iqnih.govthiazocine is classified as a fused bicyclic heterocyclic compound. The nomenclature of such systems is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name is systematically constructed by identifying the component rings and the nature of their fusion.

The breakdown of the IUPAC name is as follows:

uobaghdad.edu.iqacs.orgurfu.ruTriazolo: This indicates the presence of a 1,2,4-triazole ring as the attached component.

[3,4-b]: These locants describe the fusion between the two rings. The '3,4' refers to the atoms of the triazole ring involved in the fusion, and the 'b' denotes the face of the base component to which it is fused.

uobaghdad.edu.iqnih.govthiazocine: This is the base component of the fused system. 'Thia' refers to the presence of a sulfur atom, 'aza' (implied in 'ocine') refers to a nitrogen atom, and 'ocine' specifies an eight-membered ring. The locants '1,3' indicate the positions of the sulfur and nitrogen atoms within the eight-membered ring.

5H-: This prefix indicates the position of an indicated hydrogen atom, which is necessary to specify the location of a double bond in the otherwise unsaturated system.

Below is a data table summarizing the nomenclature components:

ComponentMeaning
uobaghdad.edu.iqacs.orgurfu.ruTriazolo A five-membered ring with three nitrogen atoms at positions 1, 2, and 4.
uobaghdad.edu.iqnih.govthiazocine An eight-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3.
[3,4-b] Describes the fusion of the triazole ring (at its 3 and 4 positions) to the 'b' face of the thiazocine ring.
5H- Indicates that position 5 of the fused ring system bears a saturated carbon atom (indicated hydrogen).

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the chemical compound “5H- researchgate.netnih.govmdpi.comTriazolo[3,4-b] researchgate.netfigshare.comthiazocine.”

Due to the strict requirement to focus solely on "5H- researchgate.netnih.govmdpi.comTriazolo[3,4-b] researchgate.netfigshare.comthiazocine" and the absence of specific findings for this molecule, the creation of a scientifically accurate and detailed article according to the provided outline cannot be fulfilled.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

585528-63-8

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

5H-[1,2,4]triazolo[3,4-b][1,3]thiazocine

InChI

InChI=1S/C7H7N3S/c1-2-4-10-6-8-9-7(10)11-5-3-1/h1-3,5-6H,4H2

InChI Key

FZPBBBHWNIVEQD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CSC2=NN=CN21

Origin of Product

United States

Synthetic Methodologies for 5h Triazolo 3,4 B Thiazocine and Its Derivatives

Stereoselective Synthesis of Chiral 5H-nih.govresearchgate.netnih.govTriazolo[3,4-b]thiazocine Analogs

The introduction of chirality into heterocyclic frameworks is of paramount importance in drug discovery. However, specific methods for the stereoselective synthesis of 5H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govtsijournals.comthiazocine are not described in the current body of scientific literature. The following sections explore potential, though not explicitly reported, avenues for achieving such syntheses.

Asymmetric Catalysis in 5H-nih.govresearchgate.netnih.govTriazolo[3,4-b]thiazocine Synthesis

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of complex molecules. In the context of related heterocyclic systems, organocatalysis and metal-based catalysis have been successfully employed. For instance, the use of chiral Brønsted base catalysts has been effective in the asymmetric functionalization of related thiazole (B1198619) derivatives. However, at the time of this review, there are no published studies detailing the application of asymmetric catalysis for the direct synthesis of the chiral 5H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govtsijournals.comthiazocine scaffold. The development of such a method would likely involve the cyclization of a prochiral precursor containing both the triazole and a latent thiazocine fragment, where a chiral catalyst would control the stereochemical outcome of the ring-closing step.

Chiral Auxiliary-Mediated Synthesis of 5H-nih.govresearchgate.netnih.govTriazolo[3,4-b]thiazocine Derivatives

An alternative strategy for achieving stereoselectivity is the use of chiral auxiliaries. This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. The synthesis of chiral 4,5-dihydro-1H- nih.govresearchgate.netnih.gov-triazoline derivatives has been accomplished using acetylated glucose Schiff bases as chiral scaffolds. whiterose.ac.uk This methodology, which relies on a 1,3-dipolar cycloaddition, demonstrates the utility of carbohydrate-based auxiliaries in controlling the stereochemistry of triazole ring formation. whiterose.ac.uk

While this specific example does not pertain to the 5H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govtsijournals.comthiazocine system, it provides a conceptual framework. A hypothetical application to the target scaffold could involve a chiral auxiliary attached to a precursor of the thiazocine ring, which would then guide the diastereoselective formation of the fused heterocyclic system. To date, no such chiral auxiliary-mediated synthesis of 5H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govtsijournals.comthiazocine derivatives has been reported.

Reaction Mechanisms in the Formation of 5H-nih.govresearchgate.netnih.govTriazolo[3,4-b]thiazocine Scaffolds

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For many fused triazole systems, the formation mechanism involves a key cyclocondensation step. For example, the synthesis of nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govtsijournals.comthiadiazine derivatives often proceeds through the reaction of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a bifunctional electrophile. nih.govresearchgate.netnih.gov

A common mechanistic pathway in the formation of related fused systems is the Dimroth rearrangement. This acid-catalyzed rearrangement can lead to the transformation of one heterocyclic isomer into another, for instance, the conversion of nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazolines to their more stable nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazoline isomers. nih.gov The mechanism generally involves protonation, ring-opening to an intermediate, followed by ring-closure to the rearranged product. nih.gov

In the context of the specific 5H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govtsijournals.comthiazocine scaffold, detailed mechanistic studies are absent from the literature. A plausible, yet unconfirmed, mechanism for its formation could involve the initial reaction of a 4-amino-1,2,4-triazole-3-thiol (B7722964) with a suitable C4-dielectrophile to construct the eight-membered thiazocine ring. The final cyclization step would likely be an intramolecular condensation. Elucidation of the precise mechanism would require dedicated kinetic and computational studies.

Theoretical and Computational Investigations of 5h Triazolo 3,4 B Thiazocine

Quantum Chemical Calculations on the Electronic Structure of 5H-researchgate.netrsc.orgrsc.orgTriazolo[3,4-b]thiazocine

Quantum chemical calculations provide fundamental insights into the molecular structure and electronic properties of a compound. For 5H- researchgate.netrsc.orgrsc.orgTriazolo[3,4-b] researchgate.netresearchgate.netthiazocine, these methods can predict its three-dimensional shape, the distribution of electrons, and its inherent stability.

Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining the optimized geometry and various electronic properties. researchgate.netnih.gov For the 5H- researchgate.netrsc.orgrsc.orgTriazolo[3,4-b] researchgate.netresearchgate.netthiazocine system, DFT would be crucial for understanding the conformational flexibility of the eight-membered thiazocine ring.

Key parameters that can be elucidated from DFT studies include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles to identify the most stable conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for predicting chemical reactivity. mdpi.com The HOMO-LUMO energy gap is a key indicator of the molecule's electronic stability and photoactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution and are useful for identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. researchgate.net

Table 1: Predicted DFT-Calculated Properties for a Representative Triazole Derivative

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating ability and susceptibility to electrophilic attack.
LUMO Energy -1.2 eVRepresents electron-accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DQuantifies the overall polarity of the molecule.

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic systems.

Ab initio methods, such as Møller–Plesset (MP2) perturbation theory, provide a high level of theoretical accuracy for studying molecular properties. rsc.org These methods are particularly useful for investigating the aromaticity and thermodynamic stability of the fused ring system in 5H- researchgate.netrsc.orgrsc.orgTriazolo[3,4-b] researchgate.netresearchgate.netthiazocine.

The aromaticity of the triazole ring within the larger structure can be assessed by calculating nucleus-independent chemical shifts (NICS). A negative NICS value at the center of the ring is a hallmark of aromatic character. The stability of the molecule can be further understood by calculating its heat of formation and bond dissociation energies, which can indicate the strength of the chemical bonds within the molecule. researchgate.net

Molecular Dynamics Simulations of 5H-researchgate.netrsc.orgrsc.orgTriazolo[3,4-b]thiazocine in Solution and Complex Environments

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com For 5H- researchgate.netrsc.orgrsc.orgTriazolo[3,4-b] researchgate.netresearchgate.netthiazocine, MD simulations can provide insights into its conformational changes and interactions with its environment, such as a solvent or a biological macromolecule. nih.gov

Starting with a DFT-optimized structure, an MD simulation would place the molecule in a simulated box of solvent (e.g., water) and calculate the forces between atoms to model their movements. Key insights from MD simulations include:

Conformational Dynamics: Understanding how the flexible thiazocine ring behaves in solution.

Solvation Effects: Analyzing the interaction between the molecule and solvent molecules, which can influence its properties and reactivity.

Binding Stability: In a complex with a protein, MD simulations can assess the stability of the interaction and identify key residues involved in binding. nih.gov

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for 5H-researchgate.netrsc.orgrsc.orgTriazolo[3,4-b]thiazocine Analogs (Purely Computational/Predictive)

Chemoinformatics and QSAR modeling are essential for predicting the biological activities of new compounds based on their structural features. physchemres.org These methods are particularly valuable in drug discovery for designing and optimizing lead compounds.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.orgresearchgate.net This is achieved by calculating molecular descriptors that quantify various aspects of the molecule's structure. For a series of 5H- researchgate.netrsc.orgrsc.orgTriazolo[3,4-b]thiazocine analogs, a QSAR study would involve:

Data Set Collection: A series of analogs with experimentally determined biological activities.

Descriptor Calculation: Computing a wide range of descriptors, including constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. researchgate.netrsc.org

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. physchemres.org

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor TypeExamplesInformation Encoded
Constitutional Molecular Weight, Number of N and S atomsBasic molecular composition.
Topological Wiener Index, Kier & Hall IndicesAtomic connectivity and branching.
Geometric Molecular Surface Area, Molecular Volume3D shape and size of the molecule.
Electronic HOMO/LUMO energies, Dipole MomentElectron distribution and reactivity.

Machine learning (ML) offers more sophisticated methods for QSAR and predicting molecular interactions. youtube.com Algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can handle complex and non-linear relationships between structure and activity. physchemres.orgresearchgate.netnih.gov

For 5H- researchgate.netrsc.orgrsc.orgTriazolo[3,4-b]thiazocine and its analogs, an ML-based approach could be used to:

Predict Biological Activity: Train a model on a dataset of known active and inactive compounds to predict the activity of new analogs. nih.gov

Model Toxicity: Develop models to predict potential toxicity based on structural features. researchgate.net

Virtual Screening: Screen large chemical databases to identify other compounds with similar predicted activity profiles.

The use of ML in conjunction with molecular descriptors can significantly accelerate the discovery of novel compounds with desired properties by prioritizing synthetic efforts on the most promising candidates. nih.gov

Molecular Interactions and Mechanistic Studies of 5h Triazolo 3,4 B Thiazocine in Vitro/biochemical Focus

Biophysical Characterization of 5H-Triazolo[3,4-b]thiazocine-Target Interactions

Isothermal Titration Calorimetry (ITC) of 5H-nih.govwikipedia.orgnih.govTriazolo[3,4-b]thiazocine Binding

Isothermal Titration Calorimetry is a powerful biophysical technique used to measure the heat changes that occur when two molecules interact. nih.gov It is considered the gold standard for characterizing the thermodynamics of binding events in solution. wikipedia.org In a typical ITC experiment, a solution of one molecule (the ligand) is titrated into a solution containing the other molecule (the macromolecule) in a sample cell. harvard.edu The heat released or absorbed during the binding process is measured directly, providing a complete thermodynamic profile of the interaction in a single experiment. wikipedia.org This includes the binding affinity (KA), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of the interaction (n). harvard.edu

Hypothetical Research Findings:

A hypothetical ITC study of 5H- nih.govwikipedia.orgnih.govTriazolo[3,4-b]thiazocine interacting with a putative protein target could reveal the thermodynamic forces driving the binding. For instance, a negative enthalpy change would indicate that the binding is an exothermic process, driven by favorable bond formations such as hydrogen bonds and van der Waals interactions. The entropy change would provide insight into the changes in the system's disorder upon binding, including conformational changes and the release of water molecules from the binding interface.

Interactive Data Table: Hypothetical Thermodynamic Parameters for 5H- nih.govwikipedia.orgnih.govTriazolo[3,4-b]thiazocine Binding to a Target Protein as Determined by ITC

ParameterValueUnit
Stoichiometry (n)1.1-
Association Constant (KA)2.5 x 105M-1
Dissociation Constant (KD)4.0µM
Enthalpy Change (ΔH)-8.2kcal/mol
Entropy Change (ΔS)5.3cal/mol·K

Surface Plasmon Resonance (SPR) Studies of 5H-nih.govwikipedia.orgnih.govTriazolo[3,4-b]thiazocine Interactions

Surface Plasmon Resonance is a real-time, label-free optical technique for monitoring molecular interactions. nih.gov It is widely used to determine the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. In an SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor surface. A solution containing the other molecule (the analyte) is then flowed over the surface. The binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Hypothetical Research Findings:

A hypothetical SPR analysis of 5H- nih.govwikipedia.orgnih.govTriazolo[3,4-b]thiazocine could provide detailed insights into the kinetics of its interaction with a target. By measuring the rate at which the compound associates with and dissociates from its binding partner, researchers could characterize the stability and lifetime of the resulting complex. This information is crucial for understanding the compound's mechanism of action at a molecular level.

Interactive Data Table: Hypothetical Kinetic and Affinity Data for 5H- nih.govwikipedia.orgnih.govTriazolo[3,4-b]thiazocine Interaction from SPR Analysis

ParameterValueUnit
Association Rate Constant (ka)3.1 x 104M-1s-1
Dissociation Rate Constant (kd)1.2 x 10-2s-1
Dissociation Constant (KD)3.9µM

Structure Activity Relationship Sar of 5h Triazolo 3,4 B Thiazocine Analogs Purely Molecular/biochemical Level

Impact of Substituent Modifications on 5H-Triazolo[3,4-b]thiazocine Binding Affinity

The introduction of various substituents onto the 5H- rsc.orgnih.govnih.govtriazolo[3,4-b] rsc.orgtaylorandfrancis.comthiazocine core can profoundly influence its binding affinity for a biological target. These modifications can alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby modulating the strength and nature of its interactions with receptor binding pockets.

Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are frequently employed in medicinal chemistry to enhance biological activity. Their introduction onto the aromatic rings of substituents attached to the triazolothiazocine core can have several effects. Due to their electronegativity and size, halogens can act as hydrogen bond acceptors and participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a binding site.

In related heterocyclic systems, such as pyrazole-substituted 7H- rsc.orgnih.govnih.govtriazolo[3,4-b] rsc.orgnih.govtaylorandfrancis.comthiadiazines, the presence of halogen-containing substituents on a phenyl ring has been noted as a factor to enhance biological activity. researchgate.net For instance, the substitution of a chloro or bromo group on a phenyl ring can lead to improved potency. This enhancement is often attributed to favorable interactions with the target protein or improved membrane permeability. The position of the halogen is also critical; ortho, meta, and para substitutions can lead to different binding orientations and affinities.

A hypothetical representation of halogenation effects on a generic biological target is presented below:

Substituent (R) Relative Binding Affinity Potential Rationale
Phenyl1.0Baseline interaction
4-Fluorophenyl2.5F-atom may act as a hydrogen bond acceptor or improve electronic properties.
4-Chlorophenyl5.0Cl-atom can form halogen bonds and increase lipophilicity, enhancing binding.
4-Bromophenyl4.8Br-atom offers strong halogen bonding potential but increased steric bulk may be slightly detrimental compared to Chlorine.
2,4-Dichlorophenyl7.2Multiple halogen bonds and optimized electronic profile lead to stronger interactions.

This is an interactive data table. The data is illustrative and based on general principles observed in related heterocyclic systems.

The substitution of alkyl and aryl groups at various positions on the 5H- rsc.orgnih.govnih.govtriazolo[3,4-b] rsc.orgtaylorandfrancis.comthiazocine nucleus is a primary strategy for exploring the SAR. These groups can influence binding through van der Waals forces, hydrophobic interactions, and π-π stacking.

Studies on related 1,2,4-triazole (B32235) derivatives have shown that the nature and size of these substituents are critical. For example, in a series of 5-aryl-3-alkylthio-1,2,4-triazoles, converting the alkylthio group to an alkylsulfone derivative significantly increased analgesic and anti-inflammatory activities, suggesting that the electronic nature of the substituent is a key determinant of potency. nih.gov Similarly, research on rsc.orgnih.govnih.govtriazolo[3,4-b] rsc.orgnih.govtaylorandfrancis.comthiadiazoles has demonstrated that aryl groups with electron-withdrawing or electron-donating groups can modulate activity against various targets. nih.goveurekaselect.com The introduction of a coumarin (B35378) nucleus via an acetyl linker to a triazolothiadiazine scaffold also showed that substitutions on the coumarin ring influenced product yields and biological activity. nih.gov

The properties of 1,2,4-triazolium-based ionic liquids have been shown to be sensitive to isomeric substitutions, such as isopropyl versus propyl groups, and ortho versus para substitutions on aryl derivatives. rsc.org While physical properties like viscosity showed little change, CO2 permeability and selectivity varied significantly, highlighting the profound impact of subtle structural changes on molecular interactions. rsc.org

Substituent Position on Core Observed Effect on Binding (in related systems)
MethylAryl ringCan increase lipophilicity and fill small hydrophobic pockets.
EthylAryl ringFurther increases lipophilicity; may lead to steric clashes if the pocket is small.
PhenylThiazocine ringCan engage in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) in the binding site.
NaphthylThiazocine ringProvides an extended aromatic system for enhanced π-stacking but may be too large for some binding sites.

This is an interactive data table. The data summarizes general trends from related heterocyclic systems.

Stereochemical Influence on 5H-Triazolo[3,4-b]thiazocine Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. If the 5H- rsc.orgnih.govnih.govtriazolo[3,4-b] rsc.orgtaylorandfrancis.comthiazocine core or its substituents create a chiral center, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. Biological macromolecules, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer.

One isomer (the eutomer) may fit perfectly into the binding site, leading to a strong biological response, while the other isomer (the distomer) may have a weak or no effect, or even produce off-target effects. For example, studies on piperidin-4-one derivatives have demonstrated a clear stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The specific spatial arrangement of substituents is crucial for proper alignment with the target. For the 5H- rsc.orgnih.govnih.govtriazolo[3,4-b] rsc.orgtaylorandfrancis.comthiazocine system, a chiral center could arise from substitution on the eight-membered thiazocine ring. The R- and S-enantiomers would orient their substituents differently in 3D space, leading to one being favored for binding over the other.

Conformational Effects of the 5H-Triazolo[3,4-b]thiazocine Ring System on Activity

The 5H- rsc.orgnih.govnih.govtriazolo[3,4-b] rsc.orgtaylorandfrancis.comthiazocine system contains an eight-membered thiazocine ring fused to a planar triazole ring. Unlike smaller, more rigid five- or six-membered rings, an eight-membered ring possesses significant conformational flexibility. It can adopt various conformations, such as boat-chair, boat-boat, or twist-boat forms.

This conformational flexibility can be a double-edged sword. On one hand, it allows the molecule to adapt its shape to fit optimally within a binding site, potentially increasing affinity. On the other hand, a high degree of flexibility can be entropically unfavorable upon binding, as the molecule loses conformational freedom, which can decrease binding affinity. Research on related non-planar heterocyclic systems, such as rsc.orgnih.govnih.govtriazolo[4,3-c]quinazolines, has shown that the molecule can adopt a "pincer-like" conformation which is crucial for its properties. nih.gov The specific conformation adopted by the thiazocine ring will be critical for orienting the substituents correctly for interaction with the biological target. The lowest energy conformation in solution may not be the bioactive conformation, and the ability of the molecule to adopt the bioactive conformation is a key determinant of its activity.

Ligand Efficiency and Lipophilic Efficiency of 5H-Triazolo[3,4-b]thiazocine Derivatives (Theoretical Metrics)

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LipE) are theoretical metrics used to assess the "drug-likeness" of a compound and to guide lead optimization.

Ligand Efficiency (LE) normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). taylorandfrancis.comtaylorandfrancis.com It is calculated as the free energy of binding divided by the HAC. A higher LE indicates that the molecule is making more efficient use of its atoms to achieve its potency. It helps in identifying smaller, more efficient fragments or hits that can be built upon.

Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). nih.gov It is calculated as pIC50 (or pKi) minus logP. High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. LipE helps to ensure that increases in potency are not achieved simply by increasing lipophilicity. A higher LipE value is generally desirable. nih.gov

The table below illustrates a hypothetical scenario for a series of 5H- rsc.orgnih.govnih.govtriazolo[3,4-b] rsc.orgtaylorandfrancis.comthiazocine derivatives, demonstrating the application of these metrics.

Compound IC50 (nM) pIC50 HAC logP LE (kcal/mol/HAC) LipE (pIC50 - logP)
Parent 50006.30152.50.573.80
Derivative A 5007.30183.00.554.30
Derivative B 508.30204.50.573.80
Derivative C 109.00223.50.565.50

This is an interactive data table. The data is for illustrative purposes.

In this hypothetical series, Derivative C would be considered the most promising lead. Although Derivative B is more potent, its high lipophilicity results in a lower LipE, suggesting a less optimal balance of properties. Derivative C, however, achieves high potency while maintaining a more favorable lipophilicity, as reflected in its high LipE value. Both LE and LipE are valuable tools for guiding the optimization of 5H- rsc.orgnih.govnih.govtriazolo[3,4-b] rsc.orgtaylorandfrancis.comthiazocine analogs into viable drug candidates. nih.gov

Advanced Analytical and Spectroscopic Characterization of 5h Triazolo 3,4 B Thiazocine

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5H-nih.govepa.govnih.govTriazolo[3,4-b]nih.govthiazocine and its Derivatives

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Elucidation of 5H-nih.govepa.govnih.govTriazolo[3,4-b]thiazocine Structure and Conformation by 1D and 2D NMR

The structural confirmation of novel fused 1,2,4-triazole (B32235) heterocycles is routinely achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. For the 5H- nih.govepa.govnih.govTriazolo[3,4-b] nih.govthiazocine system, 1D ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present in the molecule.

In related fused triazole systems, characteristic chemical shifts can be observed. For instance, the protons adjacent to a heteroatom in benzo-fused derivatives often appear at a lower field in the ¹H NMR spectrum. epa.gov Similarly, the chemical shifts of the triazole protons and carbons can differ consistently between isomeric forms, aiding in their differentiation.

To overcome the challenges of signal overlap and to establish connectivity, 2D NMR techniques are employed. epa.gov These include:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks within the thiazocine ring and any substituents.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the fused ring system and confirming the points of fusion between the triazole and thiazocine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the conformation of the flexible eight-membered thiazocine ring.

While specific spectral data for the parent 5H- nih.govepa.govnih.govTriazolo[3,4-b] nih.govthiazocine is not extensively documented in publicly available literature, the following table provides an example of the kind of data that would be generated from such analyses for a hypothetical derivative.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) HMBC Correlations (¹H → ¹³C)
H-54.20 (t, J = 6.5 Hz)55.8C-6, C-4a
H-62.10 (m)28.4C-5, C-7
H-72.95 (t, J = 6.8 Hz)35.1C-6, C-8
H-83.80 (s)48.2C-7, C-9a
H-38.50 (s)150.2C-2, C-9a
This is a hypothetical data table for illustrative purposes.

Mass Spectrometry (MS) Applications for 5H-nih.govepa.govnih.govTriazolo[3,4-b]thiazocine Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for 5H-nih.govepa.govnih.govTriazolo[3,4-b]thiazocine Compositional Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is essential for the initial characterization of novel heterocyclic compounds. It provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which allows for the determination of the elemental formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound like 5H- nih.govepa.govnih.govTriazolo[3,4-b] nih.govthiazocine, distinguishing it from other potential isomers or byproducts.

Technique Ionization Mode Calculated m/z for [C₇H₉N₃S]⁺ Observed m/z Elemental Composition
ESI-HRMSPositive168.0589168.0591C₇H₉N₃S
This is a hypothetical data table for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of 5H-nih.govepa.govnih.govTriazolo[3,4-b]thiazocine

Tandem Mass Spectrometry (MS/MS) is used to induce fragmentation of a selected precursor ion and analyze the resulting product ions. The fragmentation pattern provides a fingerprint of the molecule and helps to elucidate its structure. For triazole-containing compounds, common fragmentation pathways include the loss of nitrogen (N₂) and other small molecules. nih.gov The analysis of these fragmentation patterns can help to confirm the connectivity of the fused ring system.

In the case of 5H- nih.govepa.govnih.govTriazolo[3,4-b] nih.govthiazocine, MS/MS experiments would be expected to show characteristic losses from the thiazocine ring and the triazole moiety, helping to piece together the structure of the molecule. The fragmentation pathways of triazole derivatives can be complex and may even involve gas-phase rearrangements. nih.gov

X-ray Crystallography of 5H-nih.govepa.govnih.govTriazolo[3,4-b]thiazocine Single Crystals

While NMR and MS provide invaluable data on connectivity and composition, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state.

Determination of Solid-State Structure of 5H-nih.govepa.govnih.govTriazolo[3,4-b]thiazocine

Obtaining a single crystal of sufficient quality is the first and often most challenging step. Once a suitable crystal is grown, single-crystal X-ray diffraction analysis can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information is crucial for understanding the conformation of the eight-membered thiazocine ring, which can adopt various conformations such as a boat-chair or twist-boat.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.123
c (Å)9.876
β (°)105.34
Volume (ų)985.2
Z4
This is a hypothetical data table for illustrative purposes.

This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for computational modeling to predict the properties of new derivatives.

Co-crystallization Studies of 5H-nih.govresearchgate.netresearchgate.netTriazolo[3,4-b]nih.govnih.govthiazocine with Biological Targets

Co-crystallization of a ligand with its biological target, typically a protein or enzyme, followed by X-ray diffraction analysis, provides invaluable insights into the specific molecular interactions that govern the ligand's biological activity. While specific co-crystallization data for 5H- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govnih.govthiazocine are not yet widely published, the principles and methodologies can be inferred from studies on analogous triazole-containing heterocycles. nih.govmdpi.com

The process involves obtaining high-purity crystals of the ligand-protein complex. The resulting electron density map from X-ray diffraction allows for the precise determination of the ligand's binding mode, including the orientation of the triazolothiazocine core within the active site. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, can be identified and measured. For instance, the nitrogen atoms of the triazole ring are known to act as hydrogen bond acceptors, while the aromatic portions of the molecule can engage in stacking interactions with aromatic amino acid residues like phenylalanine or tryptophan. researchgate.net

In a hypothetical co-crystal structure with a target enzyme, one might expect to observe specific interactions that stabilize the complex. The data table below illustrates the types of interactions that could be identified from such a study, based on known interactions of similar heterocyclic systems.

Table 1: Hypothetical Co-crystallization Data for a 5H- nih.govresearchgate.netresearchgate.netTriazolo[3,4-b] nih.govnih.govthiazocine Derivative with a Target Protein

Interaction TypeLigand MoietyProtein ResidueDistance (Å)
Hydrogen BondTriazole N1Tyr234 (OH)2.8
Hydrogen BondThiazocine S1Ser156 (NH)3.1
HydrophobicPhenyl substituentLeu89, Val1213.5 - 4.0
π-π StackingTriazole RingPhe2983.4

Vibrational Spectroscopy (IR, Raman) of 5H-nih.govresearchgate.netresearchgate.netTriazolo[3,4-b]nih.govnih.govthiazocine

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for the characterization of molecular structures by probing their vibrational modes. mdpi.com These techniques provide a molecular fingerprint, with specific bands corresponding to the stretching and bending vibrations of different functional groups within the molecule.

For the 5H- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govnih.govthiazocine system, the vibrational spectrum would be a composite of the characteristic vibrations of the triazole and thiazocine rings, as well as any substituents. The IR and Raman spectra are often complementary, as some vibrations may be more intense in one technique than the other.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H, C=N, C-N, and C-S bonds present in the fused ring system. The N-H stretching vibration, if present in a derivative, would appear as a distinct band, typically in the range of 3100-3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The C-S and S-S (if applicable in derivatives) stretching vibrations often give rise to strong Raman signals. The skeletal vibrations of the heterocyclic rings would also be prominent.

Detailed vibrational assignments can be supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities with good accuracy. nih.gov The table below summarizes the expected characteristic vibrational frequencies for the 5H- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govnih.govthiazocine core.

Table 2: Characteristic Vibrational Frequencies for the 5H- nih.govresearchgate.netresearchgate.netTriazolo[3,4-b] nih.govnih.govthiazocine Core

Vibrational ModeExpected Wavenumber (cm⁻¹)Ring System
C-H stretching (aromatic)3000 - 3100Triazole
C=N stretching1620 - 1680Triazole
C-N stretching1250 - 1350Triazole/Thiazocine
Ring stretching1400 - 1550Triazole/Thiazocine
C-S stretching600 - 800Thiazocine
In-plane bending1000 - 1200Triazole/Thiazocine
Out-of-plane bending700 - 900Triazole

"Marker bands" that are characteristic of the triazole ring have been identified through detailed spectroscopic studies of various triazole derivatives. nih.govresearchgate.net These bands can be used to confirm the presence of the triazole moiety in newly synthesized compounds.

Chiroptical Spectroscopy (CD, ORD) of Chiral 5H-nih.govresearchgate.netresearchgate.netTriazolo[3,4-b]nih.govnih.govthiazocine Derivatives

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. nih.gov These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. For chiral derivatives of 5H- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govnih.govthiazocine, these techniques can provide information on the absolute configuration and conformational preferences in solution.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative bands (Cotton effects) in the regions where the molecule has electronic transitions. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. For a chiral 5H- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govnih.govthiazocine derivative, the electronic transitions of the chromophoric triazole and any aromatic substituents would give rise to a characteristic CD spectrum.

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD curve for a chiral molecule will show a characteristic dispersion curve, which is related to the CD spectrum through the Kronig-Kramers relations.

The combination of experimental chiroptical data with theoretical calculations, such as time-dependent density functional theory (TD-DFT), can allow for the unambiguous assignment of the absolute configuration of a chiral center. The table below presents hypothetical chiroptical data for a pair of enantiomers of a chiral 5H- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govnih.govthiazocine derivative.

Table 3: Hypothetical Chiroptical Data for Enantiomers of a Chiral 5H- nih.govresearchgate.netresearchgate.netTriazolo[3,4-b] nih.govnih.govthiazocine Derivative

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Optical Rotation [α] (deg)
(R)-enantiomer280+15,000+120
(S)-enantiomer280-15,000-120
(R)-enantiomer250-8,000+50
(S)-enantiomer250+8,000-50

The study of the chiroptical properties is particularly important in medicinal chemistry, as the biological activity of chiral molecules often resides in only one of the enantiomers.

Potential Academic and Research Applications of 5h Triazolo 3,4 B Thiazocine Non Therapeutic

5H-Triazolo[3,4-b]thiazocine as Chemical Probes for Biological Research

Development of Fluorescent 5H-Triazolo[3,4-b]thiazocine Probes

No studies detailing the synthesis or application of fluorescent probes based on the 5H- nih.govnih.govresearchgate.netTriazolo[3,4-b] nih.govrsc.orgthiazocine scaffold were found.

Use of 5H-Triazolo[3,4-b]thiazocine in Affinity Chromatography

There is no available research describing the use of 5H- nih.govnih.govresearchgate.netTriazolo[3,4-b] nih.govrsc.orgthiazocine as a ligand or component in affinity chromatography.

Applications of 5H-Triazolo[3,4-b]thiazocine in Materials Science (e.g., Organic Electronics, Photophysics)

Photophysical Properties of 5H-Triazolo[3,4-b]thiazocine for Optoelectronic Devices

The photophysical properties (such as absorption, emission, and quantum yield) of 5H- nih.govnih.govresearchgate.netTriazolo[3,4-b] nih.govrsc.orgthiazocine and its potential for use in optoelectronic devices have not been reported in the reviewed literature.

5H-Triazolo[3,4-b]thiazocine as Ligands for Metal Complexes (Coordination Chemistry)

Use of 5H-Triazolo[3,4-b]thiazocine in Catalysis Research

There is no evidence in the available literature of 5H- nih.govnih.govresearchgate.netTriazolo[3,4-b] nih.govrsc.orgthiazocine being investigated or used in the field of catalysis.

Emerging Research Frontiers and Future Directions for 5h Triazolo 3,4 B Thiazocine in Academia

Integration of Artificial Intelligence and Machine Learning in 5H-Triazolo[3,4-b]thiazocine Discovery and Optimization (Computational)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and its application to the 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine scaffold holds immense promise. In the academic setting, computational approaches are being developed to rapidly explore the vast chemical space associated with this heterocyclic system.

ML models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of synthesized 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine derivatives and their corresponding biological activities. For instance, a study on thiazole (B1198619) derivatives demonstrated the utility of ML algorithms like multiple linear regression and support vector machines in predicting inhibitory activity against specific targets. nih.gov Such models could be developed for 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine to predict the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Furthermore, AI can be employed for de novo drug design, generating novel 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine derivatives with optimized properties. By learning from the structural features of known active compounds, generative models can propose new molecules with a high probability of biological activity. Computational studies exploring the interaction of nitrogenous heterocyclic compounds with biological targets, such as the SARS-CoV-2 main protease, highlight the power of these in-silico approaches to rapidly screen and identify promising candidates from large virtual libraries. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies Applied to 5H-Triazolo[3,4-b]thiazocine Scaffolds (Academic Research)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in both industry and academia for the identification of lead compounds. acs.orgnih.gov This approach, which involves screening libraries of low-molecular-weight compounds (fragments) for weak binding to a biological target, is particularly well-suited for the exploration of the 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine scaffold.

An FBDD campaign could utilize the core 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine nucleus as a starting fragment or, alternatively, identify fragments that bind to a target of interest which can then be elaborated by incorporating the triazolo-thiazocine motif. The success of FBDD is highly dependent on the quality and diversity of the fragment library, with a growing emphasis on creating more three-dimensional, sp³-rich fragments to explore novel chemical space. pnas.org

Once initial fragment hits are identified through biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography, the 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine scaffold can be grown from these fragments. nih.govyoutube.com This "fragment growing" strategy allows for the systematic exploration of the binding pocket, with the triazolo-thiazocine core providing a rigid and synthetically tractable platform for adding new functional groups to enhance potency and selectivity.

Academic research has demonstrated the success of FBDD in developing potent inhibitors for challenging targets, and the application of these principles to novel heterocyclic systems like 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine is a promising avenue for future research. acs.orgmdpi.com

FBDD Strategy Description Potential Application to 5H-Triazolo[3,4-b]thiazocine
Fragment Growing Starting with a core fragment that binds to the target, chemical groups are added to extend into the binding pocket and increase affinity.The 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine core could be used as a starting fragment, with substituents added to the triazole or thiazocine rings.
Fragment Linking Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker.The triazolo-thiazocine scaffold could serve as a linker to connect two identified fragments, ensuring optimal orientation.
Fragment Merging Overlapping fragments are combined into a single, more potent molecule that incorporates features of both.A fragment hit could be merged with the 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine structure to create a novel, higher-affinity compound.

Targeted Covalent Inhibition Strategies Utilizing 5H-Triazolo[3,4-b]thiazocine

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent, covalent bond with their biological target, often leading to enhanced potency and prolonged duration of action. researchgate.net The 1,2,4-triazole (B32235) moiety within the 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine scaffold provides a versatile platform for the design of such inhibitors.

The strategy involves incorporating a reactive electrophilic group, or "warhead," onto the 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine core. This warhead is designed to react with a nucleophilic amino acid residue, such as cysteine or lysine, within the binding site of the target protein. youtube.com The initial non-covalent binding of the triazolo-thiazocine scaffold to the target brings the warhead into close proximity with the reactive residue, facilitating the covalent bond formation. nih.gov

Recent research has highlighted the successful development of triazole-based covalent inhibitors for various enzymes. For example, amide-functionalized 1,2,4-triazoles have been developed as covalent inhibitors of blood coagulation factor XIIa and thrombin. acs.org Similarly, 1,2,3-triazole derivatives have been designed as targeted covalent inhibitors of cruzipain, a cysteine protease. mdpi.comnih.gov These studies provide a blueprint for how the 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine scaffold could be similarly functionalized.

The development of reversible covalent inhibitors, which form a bond that can be slowly broken, is also a growing area of interest to mitigate potential toxicity concerns. youtube.com The inherent chemical properties of the triazole ring can be tuned through substitution to modulate the reactivity of the appended warhead, allowing for the fine-tuning of inhibitory activity.

Exploration of Novel Biological Targets for 5H-Triazolo[3,4-b]thiazocine Derivatives (Mechanism-focused, in vitro)

A key future direction for 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine research is the systematic exploration of novel biological targets beyond those traditionally associated with triazole-containing compounds. The fused triazolo-thiazocine system presents a unique three-dimensional shape that may allow for selective interaction with a variety of enzymes and receptors.

In vitro screening of a library of diverse 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine derivatives against panels of kinases, proteases, and other enzyme classes can uncover unexpected activities. For instance, recent studies have shown that triazolo[4,3-b]pyridazine derivatives can act as dual inhibitors of c-Met and Pim-1 kinases, which are promising targets in cancer therapy. nih.gov Similarly, triazole-fused pyrimidines have been explored as inhibitors of various cancer-associated targets. nih.gov These findings suggest that the 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine scaffold could also be directed towards such targets.

Mechanism-focused in vitro assays are crucial to not only identify new targets but also to understand the mode of action. These studies can reveal whether the compounds act as competitive, non-competitive, or allosteric inhibitors. The antifungal activity of novel triazole derivatives has been extensively studied in vitro, providing a model for how to evaluate 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine derivatives against pathogenic fungi. nih.gov

Potential Target Class Rationale for Exploration Example from Similar Scaffolds
Kinases Many kinase inhibitors feature heterocyclic scaffolds. The triazolo-thiazocine structure may fit into ATP-binding sites.Triazolo[4,3-b]pyridazine derivatives inhibit c-Met and Pim-1 kinases. nih.gov
Proteases Triazole rings can act as bioisosteres for peptide bonds, making them suitable for targeting protease active sites.Triazole-based compounds have been developed as covalent inhibitors of cruzipain. mdpi.comnih.gov
Antifungal Targets 1,2,4-triazoles are a well-established class of antifungal agents.Novel triazole derivatives show potent activity against various pathogenic fungi. nih.gov
G-protein coupled receptors (GPCRs) The three-dimensional nature of the scaffold may allow for selective binding to the complex transmembrane domains of GPCRs.1,2,3-triazolo[1,5-a]pyrazines have shown GABAA modulating activity. nih.gov

Multidisciplinary Collaborations in 5H-Triazolo[3,4-b]thiazocine Research

The successful development of novel therapeutic agents based on the 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine scaffold will necessitate a highly collaborative, multidisciplinary approach. The era of siloed research is giving way to integrated partnerships that bring together diverse expertise to tackle complex scientific challenges. nih.gov

Academic research groups specializing in the synthetic chemistry of heterocyclic compounds, such as 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine, can form powerful alliances with experts in computational chemistry, structural biology, and pharmacology. nih.gov For example, a collaboration between synthetic chemists and computational biologists can guide the rational design of new derivatives using AI and molecular modeling, as discussed in section 8.1.

Partnerships between academia and industry are also becoming increasingly vital. drugbank.com Academic labs can focus on high-risk, early-stage discovery and mechanism of action studies, while industrial partners can provide resources for high-throughput screening, lead optimization, and preclinical development. nih.gov Such collaborations can accelerate the translation of basic research findings into tangible therapeutic candidates. drugbank.com

Furthermore, collaborations with non-profit organizations and public-private partnerships can provide crucial funding and strategic guidance, particularly for diseases that are prevalent in low-income regions. nih.gov These consortia bring together the unique strengths of each partner to advance projects that might otherwise lack sufficient financial incentive.

The future of 5H- acs.orgmdpi.comresearchgate.netTriazolo[3,4-b] acs.orgnih.govthiazocine research in academia will be defined by these synergistic collaborations, which are essential for navigating the complexities of modern drug discovery and unlocking the full therapeutic potential of this intriguing heterocyclic system.

Q & A

Q. What are the standard synthetic protocols for 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine derivatives, and how are reaction conditions optimized?

Synthesis typically involves cyclocondensation reactions of aminomercaptotriazole precursors with hydrazonoyl halides or substituted pyrazole intermediates. A common method includes refluxing in dioxane with triethylamine as a catalyst (4–8 hours), followed by recrystallization for purification . Optimization focuses on:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity.
  • Catalyst use : Triethylamine improves yield by neutralizing HCl byproducts.
  • Reaction monitoring : TLC is employed to track completion .

Q. Example Protocol :

StepReagents/ConditionsPurpose
1Aminomercaptotriazole + hydrazonoyl halideCore ring formation
2Reflux in dioxane (4–8 h)Cyclization
3Triethylamine (1 mmol)Acid scavenger
4Recrystallization (DMSO/water)Purification

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H NMR : Confirms substituent positions and hydrogen environments (e.g., thiadiazine protons at δ 3.5–4.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., S–H stretch at 2550 cm⁻¹, triazole C=N at 1600 cm⁻¹) .
  • HPLC : Validates purity (>95% required for pharmacological studies) .

Q. How is initial biological activity screening conducted for these derivatives?

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Staphylococcus aureus and Candida albicans .
  • Dose-response curves : IC₅₀ values are calculated using serial dilutions (1–100 µM) .

Advanced Research Questions

Q. How can contradictory data between synthetic yields and bioactivity be resolved?

Contradictions often arise from:

  • Impurity interference : Trace solvents (e.g., dioxane) may inhibit enzyme activity. Use preparative HPLC for rigorous purification .
  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂) enhance antifungal activity but reduce solubility, lowering yield. Balance via:
    • Systematic variation : Test R-groups (e.g., –CH₃, –Cl, –OCH₃) to correlate structure-activity relationships .
    • Statistical modeling : Apply factorial design to identify critical parameters (e.g., temperature, solvent ratio) .

Q. What experimental designs are recommended for assessing antifungal mechanisms against 14α-demethylase (CYP51)?

  • Molecular docking : Use PDB structure 3LD6 to predict binding affinity of triazole-thiadiazine hybrids. Key metrics:
    • Binding energy : ≤−7 kcal/mol suggests strong inhibition .
    • H-bond interactions : Triazole N-atoms with Tyr118 and His259 residues .
  • In vitro validation :
    • Lanosterol depletion assay : Measure ergosterol synthesis via GC-MS in C. albicans cultures .

Q. What strategies improve solubility and bioavailability of hydrophobic derivatives?

  • Salt formation : React carboxylic acid derivatives (e.g., 5H-thiazocine-7-carboxylic acid) with inorganic bases (KOH, NaOH) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) for passive diffusion .

Q. How can regioselectivity challenges in triazole-thiadiazine fusion be addressed?

  • Directing groups : Use –OCH₃ or –NO₂ substituents to guide cyclization .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 30 minutes vs. 8 hours) .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing heterogeneous bioactivity data?

  • Multivariate analysis : Principal Component Analysis (PCA) to cluster compounds by bioactivity and physicochemical properties (e.g., logP, polar surface area) .
  • Dose-response modeling : Nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

Q. How should researchers validate synthetic intermediates to avoid mechanistic ambiguity?

  • Isotopic labeling : Use ¹³C-labeled starting materials to trace reaction pathways via NMR .
  • Kinetic studies : Monitor intermediate formation rates via in-situ IR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.